molecular formula C11H11NO2 B1298860 Methyl 1-methylindole-6-carboxylate CAS No. 1204-32-6

Methyl 1-methylindole-6-carboxylate

Cat. No. B1298860
Key on ui cas rn: 1204-32-6
M. Wt: 189.21 g/mol
InChI Key: NMILWYUYIFMKTE-UHFFFAOYSA-N
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Patent
US08778928B2

Procedure details

A mixture of 1-methyl-1H-indole-6-carboxylic acid methyl ester (3.2 g, 16.1 mmol), hydrazine monohydrate (8.5 g, 169 mmol) and methanol (50 ml) was stirred reflux for 15 h. The mixture was evaporated, water was added and the product was isolated by extraction with chloroform, followed by evaporation.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:13]=[C:12]2[C:8]([CH:9]=[CH:10][N:11]2[CH3:14])=[CH:7][CH:6]=1)=O.O.[NH2:16][NH2:17]>CO>[CH3:14][N:11]1[C:12]2[C:8](=[CH:7][CH:6]=[C:5]([C:3]([NH:16][NH2:17])=[O:2])[CH:13]=2)[CH:9]=[CH:10]1 |f:1.2|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
COC(=O)C1=CC=C2C=CN(C2=C1)C
Name
Quantity
8.5 g
Type
reactant
Smiles
O.NN
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux for 15 h
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
ADDITION
Type
ADDITION
Details
water was added
CUSTOM
Type
CUSTOM
Details
the product was isolated by extraction with chloroform
CUSTOM
Type
CUSTOM
Details
followed by evaporation

Outcomes

Product
Name
Type
Smiles
CN1C=CC2=CC=C(C=C12)C(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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